molecular formula C14H20N2O4 B037232 2-[2-(Boc-amino)ethoxy]benzamide CAS No. 1256633-35-8

2-[2-(Boc-amino)ethoxy]benzamide

Cat. No. B037232
M. Wt: 278.3 g/mol
InChI Key: FWADEOZUDGOAAH-UHFFFAOYSA-N
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Patent
US03979444

Procedure details

A mixture of 17.54 g. (0.058 mole) of 4-cyano-4-(3,4-dimethoxy)cyclohexanone, ethylene ketal (prepared as in Example 22) and 17.5 g. of potassium hydroxide in 175 ml. of ethylene glycol is heated at reflux for about 16 hours. The resulting solution is allowed to cool, diluted with water and washed with ether. The aqueous layer is covered with ether and then cautiously acidified. The aqueous layer is extracted with two additional portions of ether and the extracts combined. The extracts are evaporated to dryness to give 19 g. (99% yield) of 4-carboxy-4-(3,4-dimethoxyphenyl)cyclohexanone, ethylene ketal, as an amorphous gum.
[Compound]
Name
4-cyano-4-(3,4-dimethoxy)cyclohexanone
Quantity
0.058 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([O:18][CH3:19])[CH:11]=2)[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)#N.[OH-:20].[K+].C(O)C[OH:24]>O>[C:1]([C:3]1([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([O:18][CH3:19])[CH:11]=2)[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)([OH:24])=[O:20] |f:1.2|

Inputs

Step One
Name
4-cyano-4-(3,4-dimethoxy)cyclohexanone
Quantity
0.058 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1(CCC(CC1)=O)C1=CC(=C(C=C1)OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Step Five
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 17.54 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with two additional portions of ether
CUSTOM
Type
CUSTOM
Details
The extracts are evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give 19 g

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1(CCC(CC1)=O)C1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03979444

Procedure details

A mixture of 17.54 g. (0.058 mole) of 4-cyano-4-(3,4-dimethoxy)cyclohexanone, ethylene ketal (prepared as in Example 22) and 17.5 g. of potassium hydroxide in 175 ml. of ethylene glycol is heated at reflux for about 16 hours. The resulting solution is allowed to cool, diluted with water and washed with ether. The aqueous layer is covered with ether and then cautiously acidified. The aqueous layer is extracted with two additional portions of ether and the extracts combined. The extracts are evaporated to dryness to give 19 g. (99% yield) of 4-carboxy-4-(3,4-dimethoxyphenyl)cyclohexanone, ethylene ketal, as an amorphous gum.
[Compound]
Name
4-cyano-4-(3,4-dimethoxy)cyclohexanone
Quantity
0.058 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([O:18][CH3:19])[CH:11]=2)[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)#N.[OH-:20].[K+].C(O)C[OH:24]>O>[C:1]([C:3]1([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([O:18][CH3:19])[CH:11]=2)[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)([OH:24])=[O:20] |f:1.2|

Inputs

Step One
Name
4-cyano-4-(3,4-dimethoxy)cyclohexanone
Quantity
0.058 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1(CCC(CC1)=O)C1=CC(=C(C=C1)OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Step Five
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 17.54 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with two additional portions of ether
CUSTOM
Type
CUSTOM
Details
The extracts are evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give 19 g

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1(CCC(CC1)=O)C1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.